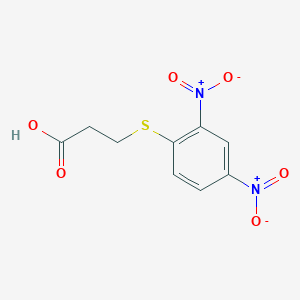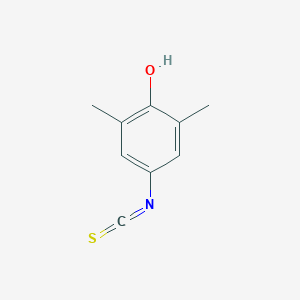![molecular formula C29H35N3O5 B304770 N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304770.png)
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as EHBIN and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide in lab experiments is its broad spectrum of activity. This compound has been found to be effective against a wide range of cancer cells, fungi, and bacteria. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the study of N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide. One of the most promising areas of research is the development of this compound as a potential anticancer agent. Further studies are needed to determine the optimal dosage, administration route, and potential side effects of this compound in cancer patients. In addition, the potential use of this compound as an antifungal and antibacterial agent should be explored further. Finally, the mechanism of action of this compound should be studied in more detail to gain a better understanding of its potential therapeutic applications.
Synthesis Methods
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been synthesized using various methods. One of the most common methods involves the condensation of isonicotinic acid hydrazide with 3-ethoxy-4-(2-hydroxyethoxy)benzaldehyde in the presence of a catalyst. The resulting product is then treated with 4-(hexyloxy)phenylboronic acid to obtain the final product.
Scientific Research Applications
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
properties
Product Name |
N'-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide |
|---|---|
Molecular Formula |
C29H35N3O5 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-[(E)-[3-ethoxy-4-[2-(4-hexoxyphenoxy)ethoxy]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C29H35N3O5/c1-3-5-6-7-18-35-25-9-11-26(12-10-25)36-19-20-37-27-13-8-23(21-28(27)34-4-2)22-31-32-29(33)24-14-16-30-17-15-24/h8-17,21-22H,3-7,18-20H2,1-2H3,(H,32,33)/b31-22+ |
InChI Key |
WZPDRNHIMIWOKO-DFKUXCBWSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OCC |
SMILES |
CCCCCCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OCC |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)
![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)
![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)



![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)

![4-[5-(2,4-dichlorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl methyl ether](/img/structure/B304702.png)


![3-(2,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304708.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)
